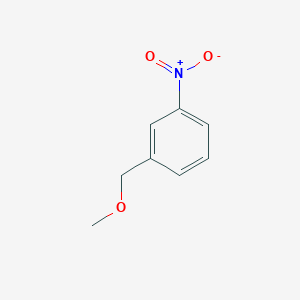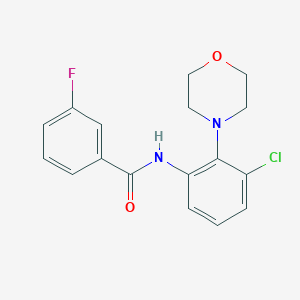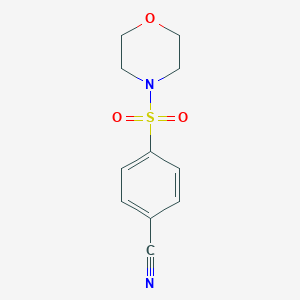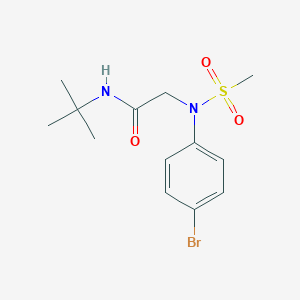
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of rheumatoid arthritis and systemic lupus erythematosus.
Mécanisme D'action
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the immune response, and BTK inhibition has been shown to reduce inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been shown to reduce inflammation and tissue damage in preclinical models of autoimmune diseases. In addition, BTK inhibition has been shown to reduce the production of autoantibodies, which are a hallmark of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide. One area of interest is the evaluation of this compound in additional autoimmune diseases, such as multiple sclerosis and type 1 diabetes. In addition, there is interest in exploring the potential of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide in combination with other therapies, such as immunomodulatory agents or biologics. Finally, there is ongoing research aimed at improving the pharmacokinetic properties of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, such as increasing its half-life or reducing the frequency of dosing.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide involves several steps, including the reaction of 4-bromoaniline with methylsulfonyl chloride to form 4-bromo-N-methylsulfonylaniline. This intermediate is then reacted with tert-butylacetamide to yield 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide.
Applications De Recherche Scientifique
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. These studies have shown that 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is able to effectively inhibit the activity of the target enzyme, Bruton's tyrosine kinase (BTK), which plays a key role in the immune response.
Propriétés
Numéro CAS |
6196-77-6 |
|---|---|
Nom du produit |
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide |
Formule moléculaire |
C13H19BrN2O3S |
Poids moléculaire |
363.27 g/mol |
Nom IUPAC |
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) |
Clé InChI |
NSOCAMWJQFBDPV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
SMILES canonique |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



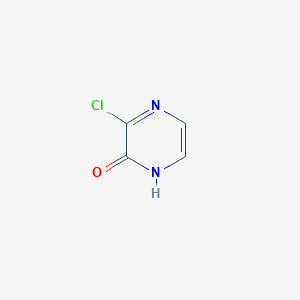
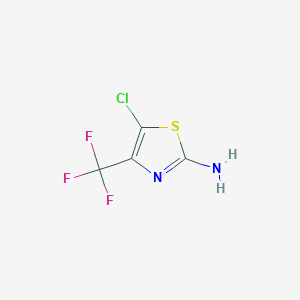
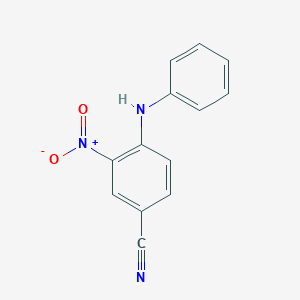
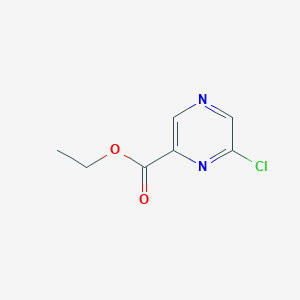
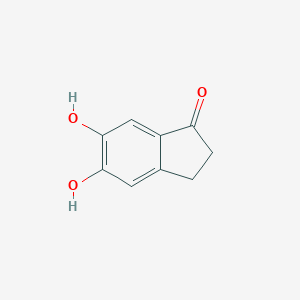
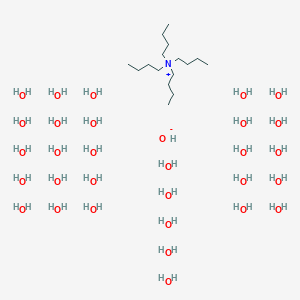
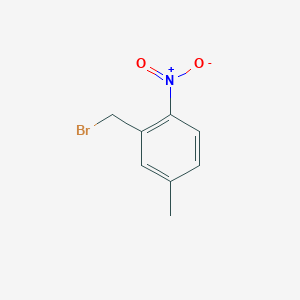
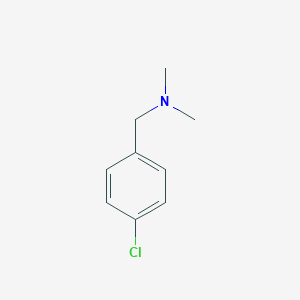
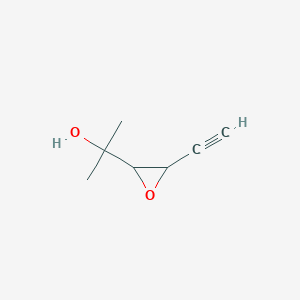
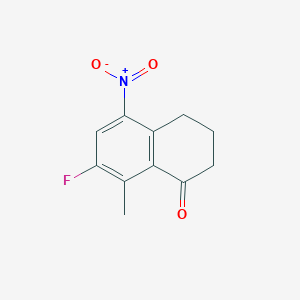
![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
